(+)-cis,trans-Abscisic Acid-L-tyrosine

Catalog No.
S13968942
CAS No.
M.F
C24H29NO6
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-cis,trans-Abscisic Acid-L-tyrosine

Product Name

(+)-cis,trans-Abscisic Acid-L-tyrosine

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1

InChI Key

QASGYXAPXFZBQL-MQTUKKFGSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C

(+)-cis,trans-Abscisic Acid-L-tyrosine is a compound that combines the phytohormone abscisic acid with the amino acid L-tyrosine. Abscisic acid is a significant regulator of plant growth and stress responses, while L-tyrosine plays a crucial role in protein synthesis and neurotransmitter production in animals. The molecular formula of (+)-cis,trans-Abscisic Acid-L-tyrosine is C24H29NO6, and its molecular weight is approximately 427.49 g/mol . This compound is notable for its potential interactions in both plant physiology and animal biochemistry.

The chemical behavior of (+)-cis,trans-Abscisic Acid-L-tyrosine can be understood through its functional groups. The presence of the hydroxyl group in L-tyrosine allows for esterification reactions, potentially forming esters with various acids or alcohols. Furthermore, the carboxylic acid group from abscisic acid can engage in condensation reactions with amines, leading to the formation of amides .

In plant systems, abscisic acid undergoes various transformations that include conjugation with sugars or other amino acids, impacting its signaling pathways and biological activity. These reactions are crucial for modulating the physiological responses to environmental stressors such as drought or salinity .

(+)-cis,trans-Abscisic Acid-L-tyrosine exhibits biological activities stemming from both its components. Abscisic acid is primarily known for its role in regulating stomatal closure, seed dormancy, and responses to abiotic stress in plants . It influences gene expression related to stress tolerance and developmental processes.

L-tyrosine contributes to neurotransmitter synthesis in animals, particularly dopamine, norepinephrine, and epinephrine. The combination of these two compounds may suggest a dual role in modulating stress responses across different biological systems—enhancing plant resilience while potentially influencing neurochemical pathways in animals.

The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine can be achieved through several methods:

  • Direct Condensation: This involves the direct reaction between abscisic acid and L-tyrosine under acidic or basic conditions to promote ester or amide formation.
  • Protective Group Strategies: In synthetic organic chemistry, protective groups can be used to selectively modify functional groups on either abscisic acid or L-tyrosine before coupling them together.
  • Biocatalysis: Enzymatic methods may also be employed to facilitate the reaction between these two compounds under mild conditions, preserving their biological activity .

The applications of (+)-cis,trans-Abscisic Acid-L-tyrosine span various fields:

  • Agriculture: Due to its role in plant stress responses, it could be utilized as a biostimulant to enhance crop resilience against environmental stresses such as drought.
  • Pharmaceuticals: Given its potential effects on neurotransmitter systems, it might serve as a candidate for developing treatments for mood disorders or cognitive enhancement.
  • Research: This compound can be used as a tool in studies exploring the interplay between plant hormones and amino acids in both plant physiology and animal biology .

Research into the interactions of (+)-cis,trans-Abscisic Acid-L-tyrosine has revealed insights into how this compound might mediate cross-talk between plant hormonal signaling pathways and animal biochemical processes. Studies indicate that abscisic acid can influence neurotransmitter dynamics in animals, suggesting that this compound may have unique roles beyond traditional plant biology .

Additionally, interaction studies involving receptor binding assays could elucidate how this compound affects signaling pathways within both plants and animals.

Several compounds share structural or functional similarities with (+)-cis,trans-Abscisic Acid-L-tyrosine:

Compound NameStructure/FunctionalityUnique Features
Abscisic AcidPlant hormone regulating growth and stress responsesKey role in stomatal closure and seed dormancy
L-TyrosineAmino acid involved in protein synthesisPrecursor for neurotransmitters like dopamine
4-HydroxyphenylpyruvateIntermediate in tyrosine degradationInvolved in metabolic pathways related to tyrosine
PhenylalanineEssential amino acid; precursor to tyrosineLacks hydroxyl group compared to tyrosine
Salicylic AcidPlant hormone involved in defense responsesKnown for its role in systemic acquired resistance

The uniqueness of (+)-cis,trans-Abscisic Acid-L-tyrosine lies in its dual functionality—acting as both a plant hormone and an amino acid derivative—potentially bridging gaps between plant and animal physiological processes .

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

427.19948764 g/mol

Monoisotopic Mass

427.19948764 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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